2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide
Description
This compound is a benzamide derivative featuring a 2-chlorobenzamide core linked to a substituted benzofuran-coumarin hybrid moiety. The benzofuran ring is substituted at the 3-position with a coumarin scaffold (6,8-dimethyl-2-oxo-2H-chromen-4-yl), which introduces significant steric bulk and electronic complexity. Such structural motifs are common in bioactive molecules, where the coumarin unit may confer fluorescence or enzyme-binding properties, while the benzofuran and chloro-substituted benzamide groups could influence solubility, stability, and intermolecular interactions .
Crystallographic analysis of similar compounds often employs software like SHELXL for refinement and ORTEP for visualization, as noted in structural studies of small molecules .
Properties
Molecular Formula |
C26H18ClNO4 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C26H18ClNO4/c1-14-11-15(2)24-18(12-14)19(13-22(29)32-24)25-23(17-8-4-6-10-21(17)31-25)28-26(30)16-7-3-5-9-20(16)27/h3-13H,1-2H3,(H,28,30) |
InChI Key |
GHMMINQLEAESLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the O-acylation reaction, where 7-hydroxy-2H-chromen-2-one is reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine in dichloromethane at room temperature . The resulting intermediate is then coupled with the benzofuran moiety under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The carbonyl groups in the chromenyl and benzofuran moieties can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s chromenyl and benzofuran moieties can participate in intramolecular charge transfer (ICT) processes, which are crucial for its fluorescence properties . Additionally, the compound may interact with cellular proteins and enzymes, leading to its bioactive effects .
Comparison with Similar Compounds
Structural Analogues in Pesticide Chemistry ()
Several benzamide derivatives are widely used as herbicides. Key examples include:
| Compound Name | Substituents | Application/Activity |
|---|---|---|
| Target Compound | 2-chloro, benzofuran-coumarin hybrid | Potential bioactivity (speculative) |
| Imazosulfuron | 2-chloro, 2,6-dimethylphenyl, 2-methoxy-1-methylethyl | Herbicide (ALS inhibitor) |
| Chlorsulfuron | 2-chloro, triazinylamino, methyl | Herbicide (ALS inhibitor) |
| Triflumuron | 2-chloro, 4-(trifluoromethoxy)phenylaminocarbonyl | Insecticide (chitin synthesis inhibitor) |
Key Differences :
- The target compound’s coumarin-benzofuran hybrid contrasts with the triazine (chlorsulfuron) or alkylphenyl (imazosulfuron) groups in herbicides.
- The chloro substituent at the benzamide position is conserved across these compounds, likely enhancing electrophilicity and binding affinity.
Catalytic Ligands in Suzuki Coupling ()
Benzoylthiurea derivatives, such as ligands L1–L3, share partial structural similarity with the target compound:
| Compound Name | Substituents | Application/Activity |
|---|---|---|
| L1 | 4-chloro, 3-fluorobenzyl, methyl carbamothionyl | Catalyst in Suzuki coupling |
| L2 | 2-chloro, 3-fluorobenzyl, methyl carbamothionyl | Catalyst in Suzuki coupling |
| L3 | 4-chloro, methyl, phenylethyl carbamothionyl | Catalyst in Suzuki coupling |
Key Differences :
- The target compound lacks the thiourea (-NHCOS-) linker critical for metal coordination in L1–L3. Instead, its benzofuran-coumarin system may sterically hinder catalytic sites, reducing efficacy in cross-coupling reactions.
- The chloro substituent ’s position (2- vs. 4-) in L1/L2 affects electronic properties: para-substituted chloro groups (L1, L3) enhance electron withdrawal, favoring oxidative addition in catalysis, whereas ortho-substitution (target compound) may introduce steric constraints.
Structural and Electronic Analysis
A hypothetical comparison of key properties (derived from analogous compounds):
| Property | Target Compound | Chlorsulfuron | L1 (Catalyst) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 357.8 g/mol | 352.8 g/mol |
| Solubility | Low (lipophilic coumarin) | Moderate (polar triazine) | Low (thiourea linker) |
| Electronic Effects | Strong π-conjugation | Electron-deficient | Electron-withdrawing |
| Bioactivity | Unknown (speculative) | Herbicidal | Catalytic |
Biological Activity
The compound 2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide (CAS Number: 921088-84-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.9 g/mol. The structure features a benzamide core linked to a benzofuran and chromenone moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H18ClNO4 |
| Molecular Weight | 443.9 g/mol |
| CAS Number | 921088-84-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the benzofuran and chromenone intermediates. Common reagents include tert-butyl bromide and various catalysts to facilitate the coupling reactions. This synthetic route is crucial for producing the compound in sufficient yield and purity for biological testing.
Anticancer Activity
Recent studies have indicated that compounds with similar structures may exhibit significant anticancer properties. For instance, derivatives of chromenone have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide against different cancer cell lines remains to be fully elucidated but is an area of ongoing research.
Antimicrobial Activity
Compounds structurally related to this benzamide have been investigated for their antimicrobial properties. Studies have demonstrated that certain derivatives possess inhibitory effects against a range of bacteria and fungi, suggesting that this compound may also exhibit similar activities .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of chromenone derivatives in models of neurodegenerative diseases. The modulation of cholinergic pathways by inhibiting acetylcholinesterase (AChE) has been a focus area, where compounds like 2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide could play a role in enhancing cognitive function .
Case Studies
- Anticancer Study : A study evaluating similar chromenone derivatives showed IC50 values in the micromolar range against breast cancer cell lines, indicating potential for further development as anticancer agents.
- Neuroprotection : Research has indicated that compounds with similar structures can inhibit AChE effectively, which may lead to therapeutic applications in Alzheimer's disease treatment.
The proposed mechanisms through which 2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and neurodegeneration.
- Induction of Apoptosis : Some studies suggest that chromenone derivatives can trigger programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
